
1,3,6-Heptatriene, 5-methyl-
Overview
Description
1,3,6-Heptatriene, 5-methyl- is a chemical compound that belongs to the family of heptatrienes. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound has been the subject of scientific research due to its potential applications in various fields, including the pharmaceutical industry, material science, and organic chemistry.
Scientific Research Applications
Thermal Geometrical Isomerization
The thermal geometrical isomerization of 1,trans-3,trans-5-heptatriene leading to products like 5-methyl-1,3-cyclo-hexadiene demonstrates the compound's role in understanding reaction mechanisms. It involves intramolecular hydrogen transfer and Diels-Alder reactions, contributing to insights into biradical transition states and kinetic processes in organic chemistry (Egger & James, 1970).
Synthesis and Properties
The synthesis and characterization of methyl-substituted 1,3,5-heptatrienes, including their UV spectral properties, help in understanding steric interactions and chromophore systems. This research aids in the development of new organic compounds with specific optical properties (Sorensen, 1964).
Pheromone Analogues
Research on analogues of heptatriene compounds has shown potential in disrupting insect behavior. For example, the synthesis of specific heptatriene analogues that reduce the aggregation pheromone response in certain beetles can contribute to pest control strategies without using harmful chemicals (Petroski & Weisleder, 1999).
Polymerization
Heptatriene compounds play a role in the polymerization process, leading to the formation of unique unsaturated polyolefins. This research is vital for developing new materials with specific physical properties for industrial applications (Bell, 1964).
Reaction Mechanisms
The study of the reaction mechanisms of heptatrienes, such as the rearrangement of 1,2,6-heptatriene to 3-methylene-1,5-hexadiene, offers insights into complex organic reactions like the Cope rearrangement. This contributes to a deeper understanding of organic synthesis and reaction pathways (Frey & Lister, 1967).
properties
IUPAC Name |
(3E)-5-methylhepta-1,3,6-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-4-6-7-8(3)5-2/h4-8H,1-2H2,3H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRUXLROLQGDNL-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C=CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C=C)/C=C/C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-Heptatriene, 5-methyl- | |
CAS RN |
925-52-0 | |
| Record name | 1,3,6-Heptatriene, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



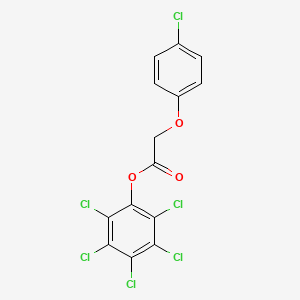


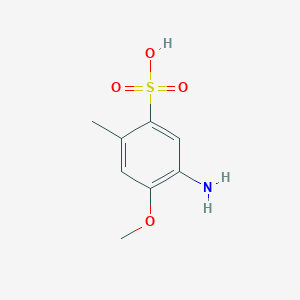
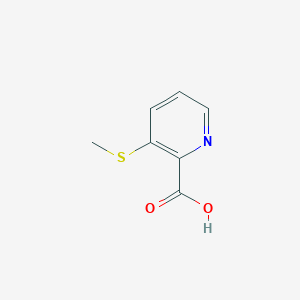

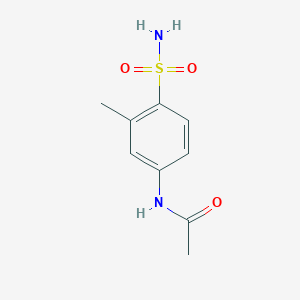
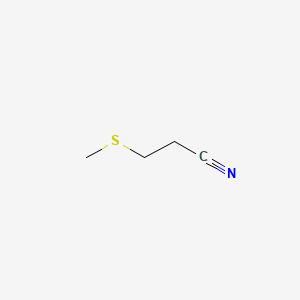



![1-{[(2-Methoxyphenyl)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3059547.png)

